molecular formula C5H11NO3 B1582342 2-Amino-5-hydroxypentanoic acid CAS No. 533-88-0

2-Amino-5-hydroxypentanoic acid

Cat. No. B1582342
CAS RN: 533-88-0
M. Wt: 133.15 g/mol
InChI Key: CZWARROQQFCFJB-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxypentanoic acid, also known as (S)-2-Amino-5-hydroxypentanoic acid, is a nonessential amino acid that can be synthesized by the human body . It is also found in small amounts in animal and plant tissues . The CAS Number of this compound is 6152-89-2 .


Synthesis Analysis

The synthesis of (S)-2- and 4-amino-5-hydroxypentanoic acids has been reported in the literature . The title compounds were efficiently prepared by selective reductions of α- and γ-methyl (S)-N-tritylglutamates with LiAlH4 .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-hydroxypentanoic acid is C5H11NO3 . The molecular weight is 133.15 . The InChI Code is 1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-5-hydroxypentanoic acid is predicted to be 306.1±37.0 °C . The predicted density is 1.241±0.06 g/cm3 . The compound is stable under normal temperatures and pressures, and it should be stored at 2-8°C .

Scientific Research Applications

  • Polypeptide Derivatives Development : One study discusses novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues. These derivatives are useful for inhibiting the angiotensinogen-cleaving action of the enzyme renin, indicating their potential in medical applications (Mahanta & Suijlekom, 2007).

  • Constituent in AM-Toxins : Another research paper discusses the preparation of L-forms of derivatives like 2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituent amino acids in AM-toxins. This indicates its significance in the study of natural toxins and their chemical synthesis (Shimohigashi, Lee, & Izumiya, 1976).

  • Enzyme Reaction Studies : A study on the identification of cysteine as a reactive group in pyruvate kinase alkylated by 5-chloro-4-oxopentanoic acid demonstrates its use in biochemical research, particularly in understanding enzyme reactions and modifications (Chalkley & Bloxham, 1976).

  • Identification in Bacterial Metabolism : Research has identified 5-hydroxy-L-norvaline (L-2-amino-5-hydroxypentanoic acid) in cultures of Escherichia coli B, particularly in pyridoxine-starved cultures. This finding is significant for understanding bacterial metabolism and the production of non-protein amino acids (Hill, White, & Smith, 1993).

  • Preparation of Stereoregular Polyamides : A study on the synthesis of carbohydrate-based monomers that are precursors for the preparation of stereoregular polyamides discusses derivatives of (S)-5-amino-4-hydroxypentanoic acid. This research is relevant in material science for developing optically active polyamides (Zamora et al., 1996).

  • HIV-Protease Assay Development : The preparation of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid for use in HIV-protease assays demonstrates its application in medical diagnostics and research related to HIV (Badalassi et al., 2002).

  • Inhibitors of Nitric Oxide Synthases : Research on S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthase (NOS) illustrates its application in pharmacological research, particularly in designing inhibitors of NOS, an enzyme relevant in various physiological processes (Ulhaq et al., 1998).

Safety And Hazards

The safety information available indicates that 2-Amino-5-hydroxypentanoic acid may pose certain hazards. The compound has been assigned the GHS07 hazard symbol, and the associated hazard statements are H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-amino-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWARROQQFCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315938
Record name 5-Hydroxynorvaline
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-5-hydroxypentanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-5-hydroxypentanoic acid

CAS RN

533-88-0, 6152-89-2
Record name 5-Hydroxynorvaline
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Record name Pentahomoserine
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Record name PENTAHOMOSERINE
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Melting Point

231.5 °C
Record name L-2-Amino-5-hydroxypentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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